1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c1-11-3(2-12)9-4(10-11)5(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGIWRXKYXWNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Free Multi-Component Annulation
A scalable method involves reacting trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) under acidic conditions. TFBen acts as a carbonyl surrogate, enabling intramolecular cyclization.
Iodine-Mediated Oxidative Cyclization
An alternative approach uses iodine to oxidize trifluoroacetimidohydrazides in DMF, which serves as both solvent and carbon source.
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Advantage : Avoids metal catalysts, simplifying purification.
Vilsmeier-Haack Formylation of Preformed Triazoles
Direct Formylation of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
The Vilsmeier-Haack reaction introduces an aldehyde group at the 5-position of the triazole ring.
Substrate Limitations
This method requires electron-rich triazoles to facilitate electrophilic substitution. Steric hindrance from the trifluoromethyl group may reduce yields.
Lithiation-Formylation of 1-Methyltriazole Derivatives
Directed Ortho-Metalation
A two-step protocol involves deprotonation followed by formylation:
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Lithiation : Treatment of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with n-butyllithium at −78°C generates a reactive anion at the 5-position.
Oxidation of 5-Hydroxymethyl Triazole Precursors
Manganese Dioxide Oxidation
5-Hydroxymethyl-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is oxidized to the aldehyde using activated MnO₂.
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Conditions : Dichloromethane, room temperature, 12 hours.
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Yield : 60–70%.
Swern Oxidation
A milder alternative employs oxalyl chloride and dimethyl sulfide to oxidize the alcohol without over-oxidation to carboxylic acids.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Component Annulation | TFBen, TFA | 53–74 | Scalable, metal-free | Requires excess TFBen |
| Vilsmeier-Haack | POCl₃, DMF | 67–78 | High regioselectivity | Limited to electron-rich substrates |
| Lithiation-Formylation | n-BuLi, DMF | 68 | Precise functionalization | Sensitive to reaction conditions |
| Oxidation of Alcohols | MnO₂ or Swern reagents | 60–70 | Simple starting materials | Risk of over-oxidation |
Mechanistic Insights and Optimization
Role of Acid Catalysts
Trifluoroacetic acid (TFA) enhances cyclization kinetics by protonating intermediates, facilitating dehydration. In contrast, weaker acids like TsOH yield inferior results.
Chemical Reactions Analysis
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde typically involves the regioselective functionalization of triazole derivatives. Recent studies have demonstrated effective methodologies for synthesizing trifluoromethylated triazoles through cycloaddition reactions and other synthetic routes. For instance, a study highlighted a general approach to synthesizing 5-trifluoromethyl 1,2,4-triazoles via [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl compounds .
Biological Applications
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives have been investigated for their biological activities, particularly as potential antimalarial agents. Research has focused on synthesizing a series of 1H-1,2,4-triazol-3-trifluoromethyl benzenesulfonamides designed to target malaria parasites. These compounds were evaluated for their efficacy against Plasmodium falciparum, demonstrating promising results .
Case Study: Antimalarial Activity
A notable study synthesized several derivatives of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and assessed their antimalarial properties. The compounds were characterized using various spectroscopic techniques (NMR, IR) and exhibited varying degrees of inhibitory activity against malaria strains. The incorporation of the trifluoromethyl group was found to enhance the biological activity significantly.
Material Science Applications
In addition to biological applications, 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivatives are being explored for their utility in material science. Their unique chemical properties make them suitable for developing advanced materials with specific functionalities. For example:
- Fluorinated Polymers : Triazole derivatives can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
- Sensors : The compound's electronic properties can be exploited in developing sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in various pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Core Heterocycle Influence :
- Triazole derivatives (e.g., the target compound) exhibit higher thermal stability and diverse bioactivity compared to pyrazole analogues due to the aromaticity and electron-deficient nature of the triazole ring .
- 1,3,4-Oxadiazole derivatives (e.g., compound in ) show enhanced fungicidal activity (>50% inhibition at 50 μg/mL) but lower yields (27.7–83.3%) compared to triazole-based compounds .
Substituent Effects :
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and biological mechanisms of action associated with this compound, drawing on various research studies and case analyses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H4F3N3O
- Molecular Weight : 179.11 g/mol
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making triazoles particularly effective in medicinal chemistry.
Biological Activity Overview
This compound exhibits a variety of biological activities including:
- Antimicrobial Activity : Triazoles are recognized for their antifungal and antibacterial properties. Studies have shown that derivatives of triazoles can exhibit significant activity against a range of pathogens.
- Anticancer Properties : Research indicates that triazole compounds can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects on leukemia cell lines.
Table 1: Summary of Biological Activities
The biological mechanisms underlying the activities of this compound are multifaceted:
- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, this compound may inhibit ergosterol synthesis in fungal cells, disrupting cell membrane integrity and leading to cell death.
- Cytotoxicity in Cancer Cells : The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with cellular pathways involved in proliferation and survival.
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, indicating superior antifungal potency.
Case Study 2: Anticancer Potential
Research involving leukemia cell lines demonstrated that this compound derivatives showed IC50 values ranging from 13.67 to 18.62 µM, indicating substantial cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Synthesis Methods
Synthesis of this compound typically involves:
- Cycloaddition Reactions : Utilizing nitrile imines and trifluoroacetaldehyde as key precursors.
- Regioselective Approaches : Employing strategies that favor the formation of desired regioisomers while minimizing by-products.
Table 2: Synthesis Conditions
| Methodology | Key Reagents | Yield (%) |
|---|---|---|
| Cycloaddition | Trifluoroacetaldehyde | ~49% |
| Metal-free oxidative cyclization | Nitrile imines | ~37% |
Q & A
Basic: What are the standard synthetic routes for 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a halogenated pyrazole precursor (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole) with formaldehyde under alkaline conditions (K₂CO₃ or similar bases) to introduce the aldehyde group at the 5-position . Optimization includes controlling pH, temperature (50–80°C), and reaction time (12–24 hours). Catalyst choice (e.g., phase-transfer catalysts) can enhance regioselectivity and yield . Monitoring by TLC or HPLC ensures reaction completion.
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and torsional conformations . ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .
- NMR/HRMS : ¹H and ¹³C NMR identify aldehyde protons (~9.5–10 ppm) and trifluoromethyl groups. HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Basic: How are 1,3,4-oxadiazole derivatives synthesized from this compound, and what analytical data support their structures?
The aldehyde group reacts with thiosemicarbazides to form Schiff bases, which cyclize to 1,3,4-oxadiazoles under acidic conditions. Yields (27–83%) depend on substituents; electron-withdrawing groups (e.g., Cl, CF₃) improve cyclization efficiency. Characterization includes:
- Melting points : 77–114°C (varied by substituents).
- ¹H NMR : Loss of aldehyde proton and new thioether signals (δ 3.5–4.5 ppm).
- HRMS : Matches calculated masses (e.g., C₁₀H₇F₃N₂O₂S: 276.23 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
